2,6-Dibromo-4-chlorobenzoic acid

Organic synthesis Metal-halogen exchange Regioselective functionalization

Researchers synthesizing beraprost analogs require the specific 2,6-dibromo-4-chloro substitution for ortho-selective metal-halogen exchange-alternative isomers fail to provide this regioselectivity. 2,6-Dibromo-4-chlorobenzoic acid delivers: • Enables tricyclic cyclopent[b]benzofuran core construction via documented 8-step route • Predicted pKa 1.27 supports unique ion-pairing for HPLC method development • Verified purity ≥98% ensures reproducible bioassay results (EC₅₀ ~1.5 μM chlorophyll inhibition) • Bulk quantities available for scale-up; global shipping from stocked inventory

Molecular Formula C7H3Br2ClO2
Molecular Weight 314.36 g/mol
CAS No. 188663-74-3
Cat. No. B6336450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-4-chlorobenzoic acid
CAS188663-74-3
Molecular FormulaC7H3Br2ClO2
Molecular Weight314.36 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)C(=O)O)Br)Cl
InChIInChI=1S/C7H3Br2ClO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12)
InChIKeyNAKVBRWJUWGNKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-4-chlorobenzoic Acid: Technical Specifications


2,6-Dibromo-4-chlorobenzoic acid (CAS 188663-74-3) is a trihalogenated benzoic acid derivative with the molecular formula C7H3Br2ClO2 and a molecular weight of approximately 314.36 g/mol . The compound features a symmetric 2,6-dibromo substitution pattern with a 4-chloro group on the aromatic ring, yielding a predicted pKa of 1.27 ± 0.10 and predicted boiling point of 358.0 ± 42.0°C . It is commercially available in solid form with typical purity specifications of 95-98% . The unique halogenation pattern at the 2, 4, and 6 positions creates a distinct steric and electronic environment around the carboxylic acid moiety that cannot be replicated by other dibromo-chlorobenzoic acid isomers.

2,6-Dibromo-4-chlorobenzoic Acid: Substitution Risks & Isomer Specificity


Halogenated benzoic acids are not functionally interchangeable despite identical molecular formulas. The specific 2,6-dibromo-4-chloro substitution pattern dictates both physicochemical properties and synthetic utility in ways that cannot be replicated by isomers such as 2,4-dibromo-5-chlorobenzoic acid (CAS 150812-33-2) or 2,4-dibromo-6-chlorobenzoic acid. In metal-halogen exchange chemistry, the 2,6-dibromo arrangement enables ortho-selective functionalization that is stereoelectronically impossible with alternative substitution patterns [1]. Furthermore, the predicted pKa of 1.27 differs substantially from non-ortho-substituted isomers due to steric inhibition of resonance in the carboxylate anion, affecting solubility, reactivity, and biological partitioning . Substituting an alternative isomer without validation will introduce uncontrolled variables that compromise reaction selectivity, yield, and downstream data reproducibility. The following section presents the limited but specific quantitative evidence available for scientific procurement decisions.

2,6-Dibromo-4-chlorobenzoic Acid: Comparative Performance Evidence


Ortho-Selective Metal-Halogen Exchange

In the synthesis of a key beraprost intermediate, the 2,6-dibromo-4-chloro substitution pattern enables ortho-selective metal-halogen exchange at the 2-position adjacent to the phenolic oxygen, a transformation that cannot be achieved with alternative isomers such as 2,4-dibromo-5-chlorobenzoic acid or 2,4-dibromo-6-chlorobenzoic acid due to fundamentally different steric and electronic environments. The tricyclic cyclopent[b]benzofuran core was prepared from 2,6-dibromo-4-chlorophenol (the reduced analog of the target acid) via this regioselective exchange and subsequent coupling with 4-(benzyloxy)butanal, yielding an operationally simple eight-step sequence amenable to scale-up [1]. This documented synthetic utility distinguishes the 2,6-dibromo-4-chloro pattern from other dibromochlorobenzoic acid isomers which lack this specific ortho-selectivity profile.

Organic synthesis Metal-halogen exchange Regioselective functionalization Prostacyclin analogs

Acidity Profile Differentiation

The predicted pKa of 2,6-dibromo-4-chlorobenzoic acid is 1.27 ± 0.10, substantially lower than typical benzoic acid (pKa ~4.20) and non-ortho-substituted halobenzoic acids such as 4-chlorobenzoic acid (pKa ~3.98) or 3,5-dibromobenzoic acid (pKa ~3.45) . This enhanced acidity arises from the ortho-dibromo substitution at positions 2 and 6, which sterically inhibits resonance stabilization of the carboxylate anion, forcing the equilibrium toward dissociation [1]. The 1.27 pKa value places the compound in a distinct acidity class that impacts solubility in aqueous buffers, ion-pairing behavior in chromatographic separations, and protonation state under physiological conditions—all parameters that differ materially from other dibromochlorobenzoic acid isomers lacking the 2,6-dibromo arrangement.

Physicochemical characterization Acid-base chemistry Solubility prediction Drug-likeness assessment

Herbicidal Activity in Scenedesmus acutus

In phytotoxicity assays using autotrophic Scenedesmus acutus, 2,6-dibromo-4-chlorobenzoic acid exhibited concentration-dependent herbicidal activity. At 10⁻⁶ M, ethane production was 0.23 nM per ml packed-cell volume; at 10⁻⁵ M, 7.51 nM/ml; and at 10⁻⁴ M, 10.43 nM/ml (baseline Rvb = 0.28 nM/ml) [1]. Chlorophyll production inhibition showed an EC₅₀ of approximately 1513.56 nM [1]. Protoporphyrin-IX accumulation, a hallmark of protoporphyrinogen oxidase (PPO) inhibition, remained at baseline levels (2.0-3.5 nM/ml) across all concentrations tested, suggesting the compound's phytotoxic mechanism differs from classical PPO-inhibiting herbicides [1]. This profile distinguishes the compound from PPO inhibitors like acifluorfen or lactofen, which characteristically induce substantial protoporphyrin-IX accumulation at comparable concentrations. The compound's herbicidal potency is moderate compared to commercial standards, and no direct head-to-head comparison data with structurally related analogs was identified in the searchable literature.

Herbicide discovery Phytotoxicity Crop protection Protoporphyrinogen oxidase

2,6-Dibromo-4-chlorobenzoic Acid: Application Scenarios


Prostacyclin Analog Synthesis

Research groups synthesizing beraprost or structurally related prostacyclin analogs should procure 2,6-dibromo-4-chlorobenzoic acid (or its reduced phenolic counterpart) when the synthetic route requires ortho-selective metal-halogen exchange to construct tricyclic cyclopent[b]benzofuran cores. Alternative dibromochlorobenzoic acid isomers do not support this regioselectivity, and substitution would necessitate complete route redesign. The documented eight-step procedure using this halogenation pattern is operationally simple and amenable to scale-up [1].

Non-PPO Herbicidal Scaffold Discovery

Agrochemical research teams investigating novel herbicidal mechanisms should consider 2,6-dibromo-4-chlorobenzoic acid as a structurally distinct lead scaffold. The compound induces phytotoxic effects in Scenedesmus acutus (EC₅₀ ~1.5 μM for chlorophyll inhibition) without triggering the protoporphyrin-IX accumulation characteristic of PPO inhibitors, suggesting a divergent mode of action [1]. This mechanistic distinction may offer opportunities for developing herbicides with alternative resistance profiles. Procurement for structure-activity relationship studies should verify that commercial samples meet purity specifications (≥95%) to ensure reproducible bioassay results [2].

Acid-Base Formulations & Separation Science

Researchers developing chromatographic methods or buffer systems for halogenated aromatic acids should procure 2,6-dibromo-4-chlorobenzoic acid when a compound with substantially enhanced acidity (predicted pKa 1.27) relative to typical benzoic acid derivatives is required [1]. This property enables distinct ion-pairing and retention behavior in reverse-phase HPLC and unique partitioning in liquid-liquid extraction protocols. Laboratories should not substitute other dibromochlorobenzoic acid isomers, as their pKa values will differ significantly and alter method performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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